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Compound of Interest

Compound Name: 2,4,6-Trichlorophenylboronic acid

Cat. No.: B1301967

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2,4,6-trichlorophenylboronic acid (CAS No. 73852-18-3). Due to the limited availability of
published spectra for this specific compound, this guide presents predicted data based on the
analysis of structurally similar compounds and established principles of spectroscopic
interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to assist researchers
in their analytical endeavors.

Compound Overview

2,4,6-Trichlorophenylboronic acid is an organoboron compound that serves as a valuable
building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The
presence of three electron-withdrawing chlorine atoms on the phenyl ring significantly
influences its chemical reactivity and spectroscopic properties.

Table 1: Physicochemical Properties of 2,4,6-Trichlorophenylboronic Acid
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Property Value Reference
CAS Number 73852-18-3 [11[2]
Molecular Formula CeH4BCIs02 [2]
Molecular Weight 225.26 g/mol [2]

Melting Point 162-164 °C [2]

White to off-white crystalline
Appearance
powder

[1]

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2,4,6-

trichlorophenylboronic acid. These predictions are based on the analysis of similar

arylboronic acids and the known effects of chloro-substituents on spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted *H NMR Data (400 MHz, DMSO-de)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~ 8.3 Singlet 2H B(OH)2
~7.7 Singlet 2H Aromatic C-H

Table 3: Predicted 3C NMR Data (100 MHz, DMSO-ds)

Chemical Shift (6, ppm) Assignment
~ 140 C-Cl
~ 135 C-B
~ 129 C-H
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Note on NMR Data: The chemical shifts are approximate. The actual values can be influenced
by solvent, concentration, and the presence of the corresponding boroxine anhydride. The
B(OH)z protons are exchangeable and may appear as a broad singlet or not be observed at all,
depending on the solvent and water content.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm~12) Intensity Assignment

O-H stretch (hydrogen-

3400 - 3200 Broad, Strong
bonded)
~ 1600 Medium C=C aromatic ring stretch
~ 1450 Medium C=C aromatic ring stretch
1380 - 1330 Strong B-O stretch
1100 - 1000 Strong C-Cl stretch
~ 860 Strong C-H out-of-plane bend
~ 720 Medium B-C stretch

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electrospray lonization, Negative Mode)

ml/z lon Formation
223.9 [M-H]~

224.9 [M-H]~ (isotope peak)
225.9 [M-H]~ (isotope peak)
226.9 [M-H]~ (isotope peak)
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Note on MS Data: The isotopic pattern of chlorine (3*CIl:3’Cl = 3:1) will result in a characteristic
cluster of peaks for the molecular ion and its fragments. The [M-H]~ ion is commonly observed
for boronic acids in negative ion mode ESI.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques described.

NMR Spectroscopy Protocol

e Sample Preparation:

o Dissolve approximately 10-20 mg of 2,4,6-trichlorophenylboronic acid in 0.6-0.7 mL of
deuterated dimethyl sulfoxide (DMSO-ds).

o Thoroughly mix the sample by vortexing until the solid is completely dissolved.
o Transfer the solution to a 5 mm NMR tube.
e Instrument Parameters (400 MHz Spectrometer):

o 'HNMR:

Pulse Program: Standard single pulse (zg30)

Number of Scans: 16-64 (adjust for desired signal-to-noise)

Relaxation Delay (d1): 1.0 s

Acquisition Time (aq): ~4 s

Spectral Width (sw): 20 ppm
o 13C NMR:
» Pulse Program: Proton-decoupled single pulse (zgpg30)

= Number of Scans: 1024 or more (due to low natural abundance of 13C)
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» Relaxation Delay (d1): 2.0 s
= Acquisition Time (aq): ~1.5s
» Spectral Width (sw): 220 ppm

» Data Processing:

[¢]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[¢]

Phase correct the spectrum.

[e]

Calibrate the chemical shift scale using the residual solvent peak of DMSO-ds (6 = 2.50
ppm for *H, & = 39.52 ppm for 13C).

[e]

Integrate the peaks in the *H NMR spectrum.

IR Spectroscopy Protocol

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with isopropanol
and allowing it to dry completely.

o Record a background spectrum of the empty ATR accessory.

o Place a small amount of the solid 2,4,6-trichlorophenylboronic acid powder onto the
ATR crystal.

o Apply pressure using the ATR press to ensure good contact between the sample and the
crystal.

e Instrument Parameters (FT-IR Spectrometer):
o Scan Range: 4000 - 400 cm~1
o Resolution: 4 cm—

o Number of Scans: 16-32
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» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry Protocol

e Sample Preparation (LC-MS):

o Prepare a stock solution of 2,4,6-trichlorophenylboronic acid at a concentration of 1
mg/mL in methanol.

o Dilute the stock solution to a final concentration of 1-10 pg/mL using a mixture of methanol
and water (with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for
negative ion mode).

o Filter the final solution through a 0.22 pum syringe filter into an autosampler vial.
e Instrument Parameters (LC-ESI-MS):
o Liquid Chromatography (LC):
s Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 pum particle size)
= Mobile Phase A: Water + 0.1% Formic Acid
= Mobile Phase B: Acetonitrile + 0.1% Formic Acid
» Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.
» Flow Rate: 0.2-0.4 mL/min
» [njection Volume: 1-5 L
o Mass Spectrometry (MS):

» |onization Mode: Electrospray lonization (ESI), negative and/or positive mode
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Capillary Voltage: 3-4 kV

Drying Gas Temperature: 300-350 °C

Drying Gas Flow: 8-12 L/min

Scan Range: m/z 50 - 500

» Data Processing:

o Extract the mass spectrum from the total ion chromatogram at the retention time of the
compound.

o Analyze the isotopic pattern of the molecular ion to confirm the presence of three chlorine
atoms.

Visualized Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2,4,6-
trichlorophenylboronic acid.
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Overall Spectroscopic Analysis Workflow
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Caption: Overall workflow for the spectroscopic analysis of the target compound.
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NMR Experimental Workflow
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Caption: Step-by-step workflow for NMR data acquisition and processing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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trichlorophenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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